Tetrakis(trimethylsiloxy)silane (TTMS), also known as M4Q, is a highly symmetric, branched organosilicon compound (C12H36O4Si5) characterized by a central silicate core bonded to four trimethylsiloxy groups. As a colorless liquid with a boiling point of 103–106 °C at 2 mmHg and a density of 0.87 g/mL, it exhibits predictable volatility and thermal stability, making it highly suitable for vapor-phase processes . In industrial procurement, TTMS is primarily sourced as an advanced precursor for plasma-enhanced chemical vapor deposition (PECVD) of low-k dielectrics and nanostructured silica films, as well as a specialized reference standard for 29Si NMR spectroscopy . Its distinctive 3D molecular architecture, featuring five rigid tetrahedral sub-units, distinguishes it from conventional linear or cyclic siloxanes, driving its selection in next-generation semiconductor manufacturing and materials science [1].
Substituting TTMS with generic siloxanes (e.g., HMDSO) or simple alkoxysilanes (e.g., TEOS) fundamentally alters process efficiency and film architecture in advanced deposition applications[1]. While TEOS is the industry standard for dense SiO2, it lacks the pre-formed, highly branched M4Q structure of TTMS, requiring significantly more cycles to achieve equivalent silicon deposition and failing to intrinsically generate nanoporosity [2]. Similarly, linear siloxanes like HMDSO possess narrower Si-O-Si bond angles, restricting the molecular flexibility needed for the self-adapted growth of highly cross-linked, low-k SiCOH networks [3]. Attempting to use these simpler precursors for ultra-low-k dielectrics typically mandates the co-deposition of a sacrificial porogen, adding process complexity and reducing the mechanical robustness of the final film [2].
TTMS provides a substantial advantage in silicon delivery per molecular cycle compared to standard alkoxysilanes. Featuring one central silicon atom and four peripheral silicon atoms (C12H36O4Si5), TTMS delivers 5 silicon atoms per vaporized molecule [1]. In contrast, the industry-standard TEOS (Tetraethyl orthosilicate) delivers only 1 silicon atom per molecule [2]. This multi-silicon M4Q architecture theoretically allows for up to a quadruple or quintuple growth rate per cycle in chemical vapor deposition processes, significantly enhancing throughput for thick film or gap-fill applications [2].
| Evidence Dimension | Silicon atoms delivered per precursor molecule |
| Target Compound Data | TTMS (5 Si atoms per molecule) |
| Comparator Or Baseline | TEOS (1 Si atom per molecule) |
| Quantified Difference | 5x higher silicon payload per molecule |
| Conditions | Vapor-phase precursor delivery in CVD/PECVD systems |
Procurement of TTMS directly increases deposition throughput and reduces precursor volume requirements in high-volume semiconductor manufacturing.
The molecular geometry of TTMS is critical for forming highly cross-linked, self-adapted nanostructures. The average valence angle of the Si-O-Si bond in TTMS is 146° [1]. When compared to hexamethyldisiloxane (HMDSO), a common linear siloxane precursor which exhibits a tighter Si-O-Si angle of 130°, TTMS provides significantly more unrestricted rotation around the Si-O bonds[1]. This relatively flexible conformation allows the bulky trimethylsiloxy groups to optimally orient during plasma polymerization, driving the formation of robust 3D SiCOH networks [2].
| Evidence Dimension | Average Si-O-Si valence angle |
| Target Compound Data | TTMS (146°) |
| Comparator Or Baseline | HMDSO (130°) |
| Quantified Difference | 16° wider angle, enabling greater rotational freedom |
| Conditions | Molecular conformation analysis |
The wider bond angle and rotational freedom are essential for depositing highly cross-linked, structurally stable porous films without film collapse.
In the fabrication of flexible low-k dielectrics, TTMS enables the deposition of ultra-low-k films without the need for a secondary porogen loading precursor. PECVD utilizing TTMS at room temperature produces pristine SiCOH films with a dielectric constant (k-value) down to 2.00 while maintaining an exceptionally high mechanical strength of up to 9.1 GPa[1]. Standard baseline processes using simpler precursors typically require a sacrificial porogen to achieve k < 2.5, which often degrades the mechanical modulus of the resulting film [2]. The intrinsic bulky M4Q structure of TTMS inherently generates the required free volume (porosity) while maintaining a highly cross-linked matrix[1].
| Evidence Dimension | Dielectric constant (k) and mechanical strength without porogen |
| Target Compound Data | TTMS-derived SiCOH (k = 2.00, strength = 9.1 GPa) |
| Comparator Or Baseline | Standard linear siloxane + porogen processes (typically lower strength when k < 2.5) |
| Quantified Difference | Achieves ultra-low k (2.00) with high mechanical robustness (9.1 GPa) in a single-precursor process |
| Conditions | Room temperature PECVD on flexible ITO/PEN substrates |
Eliminating the porogen simplifies the procurement supply chain and reduces manufacturing steps while yielding mechanically robust insulating layers.
TTMS serves as an indispensable secondary reference standard for 29Si NMR spectroscopy, particularly for analyzing complex silicate networks. While Tetramethylsilane (TMS) is the universal zero-point standard (0.0 ppm), it cannot accurately bracket the high-field Q-region[1]. TTMS provides two distinct, sharp resonances: the peripheral M-groups at 8.62 ppm and the central Q-group at -104.08 ppm (relative to TMS)[1]. This dual-signal capability makes TTMS highly advantageous compared to TMS or HMDSO (which only provides an M-group signal at 6.53 ppm) for calibrating spectra of zeolites, silicone resins, and highly branched siloxanes [2].
| Evidence Dimension | 29Si NMR signal coverage |
| Target Compound Data | TTMS (Provides both M-group at 8.62 ppm and Q-group at -104.08 ppm) |
| Comparator Or Baseline | TMS (Provides only a single reference at 0.0 ppm) |
| Quantified Difference | TTMS directly brackets the -100 to -110 ppm Q-region |
| Conditions | 29Si NMR spectroscopy of silicon-containing polymers |
Laboratories analyzing advanced silicone resins must procure TTMS to ensure accurate chemical shift calibration for highly coordinated (Q) silicon environments.
Directly leveraging its bulky M4Q structure and porogen-free porosity generation, TTMS is a highly effective precursor for manufacturing flexible, high-strength SiCOH insulating layers in advanced BEOL semiconductor interconnects[1].
Due to its wide 146° Si-O-Si bond angle and flexible conformation, TTMS is highly suited for atmospheric pressure PECVD systems to create self-adapting, nanostructured SiO2-like coatings on temperature-sensitive substrates [2].
Capitalizing on its 5x silicon atom payload compared to TEOS, TTMS is utilized in specialized CVD processes requiring rapid deposition rates and high mass-throughput for filling deep trenches in microelectronics [3].
Because it provides a precise Q-group resonance at -104.08 ppm, TTMS is an essential procurement item for analytical laboratories conducting 29Si NMR characterization of complex, highly branched silicone polymers and zeolites [4].
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